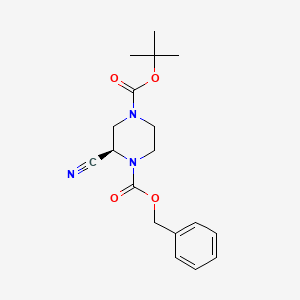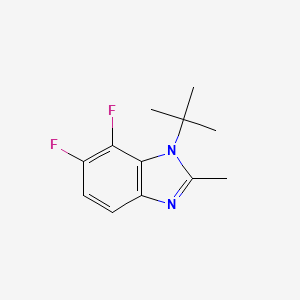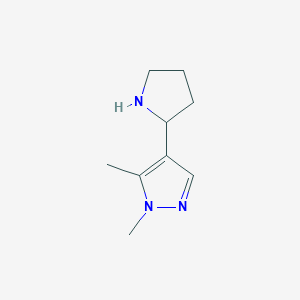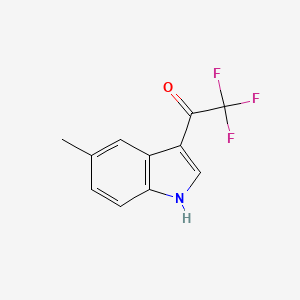
2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is a chemical compound with the CAS Number: 858515-93-2 . It has a molecular weight of 227.19 and its IUPAC name is 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Asymmetric Synthesis
A key application of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is in asymmetric synthesis. For instance, Yang Jia-li (2015) explored the synthesis of trifluoromethyl substituted tert-butylsulfonylamide, highlighting the stereoselectivity and high yields achieved in the process. This synthesis is significant for producing compounds with potential medicinal applications, showcasing the compound's importance in creating enantiomerically pure substances (Yang Jia-li, 2015).
Optical Resolution and Catalysis
The compound plays a role in the optical resolution of racemic mixtures. Katsuya Kato et al. (1995) demonstrated the lipase-catalyzed enantioselective acetylation of trifluoro-1-(naphthyl)ethanols, an important process in chiral synthesis. The study indicated significant effects on reactivity and enantioselectivity based on the compound's structural modifications (Katsuya Kato et al., 1995).
Synthesis of Fluorine-Containing Compounds
The synthesis of new fluorine-containing compounds, such as benzothiazin-4-ones, is another application. E. Nosova et al. (2019) reported the high-yield synthesis of these compounds, emphasizing the compound's role in facilitating reactions leading to fluorinated products with potential pharmaceutical relevance (E. Nosova et al., 2019).
Antimicrobial Activity
T. Chundawat et al. (2016) explored the synthesis of difluoromethylated indol-2-ones and their evaluation for antimicrobial activities. The study highlights the compound's utility in generating fluorinated structures with potential as antimicrobial agents (T. Chundawat et al., 2016).
Crystal Structure Analysis
Research on the crystal structures of methyl-substituted indoles, like the synthesis and structural evaluation by Lovel Kukuljan et al. (2016), showcases the compound's utility in crystallography and structural chemistry. These studies are vital for understanding the molecular geometry and potential interactions of these compounds (Lovel Kukuljan et al., 2016).
Alkylation Reactions
The compound is also used in alkylation reactions. Xiao-dong Liu et al. (2017) presented a Cs2CO3-catalyzed alkylation of indoles with trifluoromethyl ketones, leading to the synthesis of trifluoromethyl-substituted tertiary alcohols. This research contributes to the development of novel synthetic methodologies in organic chemistry (Xiao-dong Liu et al., 2017).
Other Applications
Further studies have focused on various aspects like the preparation of fluorinated plant growth regulators (M. Katayama, R. K. Gautam, 1997), chemoenzymatic synthesis of pharmaceutical precursors (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019), and the synthesis of novel molecules for potential COVID-19 treatment (Huda R. M. Rashdan et al., 2021).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRHDWXXEWKQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)
![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)
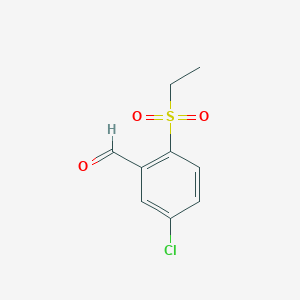
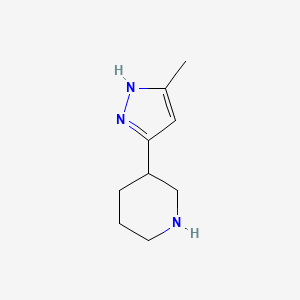
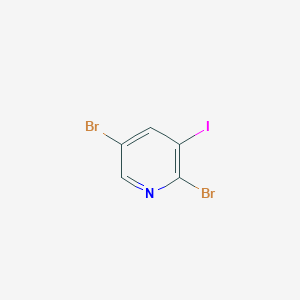
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
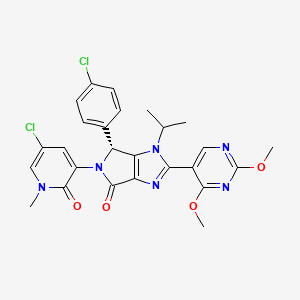
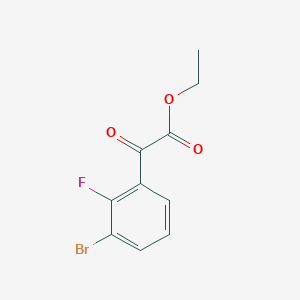
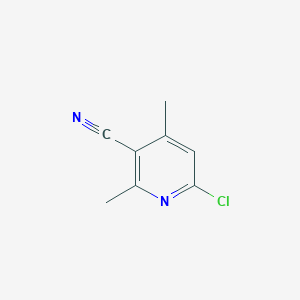
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)

